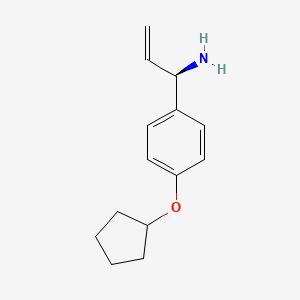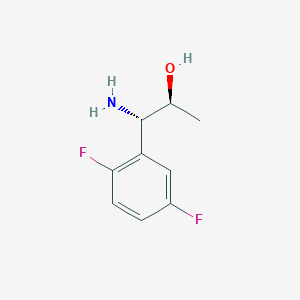
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on a phenyl ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the reduction of 1-(2,5-difluorophenyl)ethanone using sodium borohydride in methanol at temperatures ranging from -5°C to 20°C . The reaction is quenched with water and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid: This compound shares the difluorophenyl group but has a different core structure.
Uniqueness
(1S,2S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and fluorine atoms on the phenyl ring. This combination of features makes it particularly valuable for designing molecules with specific biological activities and properties.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
Clave InChI |
CKQXOSDBVJFTPB-SSDLBLMSSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C=CC(=C1)F)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)
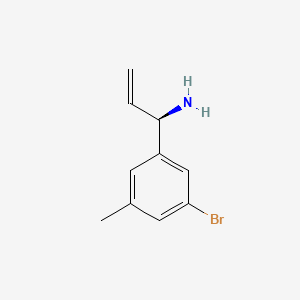

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)
![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
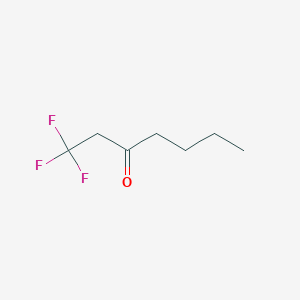
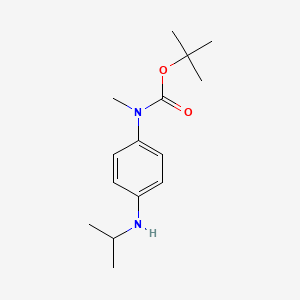
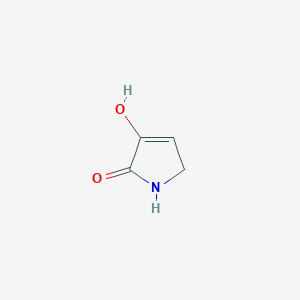
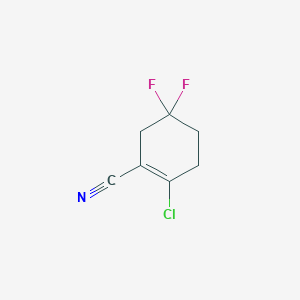

![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)

